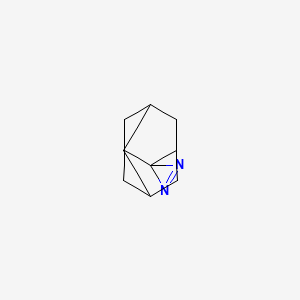

Adamantane diazirine

Description

Historical Development of Diazirine Research

The journey of diazirine chemistry began in the mid-20th century, with initial syntheses and characterization of these strained ring systems. However, their potential in chemical biology was not fully realized until the 1970s. A significant milestone in this field was the introduction of adamantane (B196018) diazirine, a compound that combines the photoreactive diazirine moiety with the bulky and lipophilic adamantane cage. This development provided researchers with a robust and versatile tool for probing the hydrophobic regions of proteins and other biological macromolecules. researchgate.net

Photoreactive Functionalities in Chemical Biology

Photoaffinity labeling relies on the use of a photophore, a chemical group that becomes reactive upon exposure to light. Diazirines are one of several classes of photophores used in chemical biology, each with its own distinct characteristics and applications.

The choice of photophore is critical for the success of a photoaffinity labeling experiment. Diazirines, aryl azides, and benzophenones are three of the most commonly used classes of photophores, and their properties are compared in the table below.

| Property | Diazirines | Aryl Azides | Benzophenones |

| Activation Wavelength (nm) | ~350-380 | <300 | ~350-360 |

| Reactive Species | Carbene | Nitrene | Triplet Ketone (Biradical) |

| Lifetime of Reactive Species | Picoseconds to nanoseconds | Nanoseconds | Microseconds |

| Reactivity | Highly reactive, inserts into C-H, O-H, and N-H bonds | Reactive, inserts into N-H and O-H bonds, can undergo rearrangements | Reacts with C-H bonds via hydrogen abstraction |

| Quenching by Water | Yes | Less susceptible than carbenes | Reversible quenching |

| Size | Small, minimal steric hindrance | Relatively small | Bulky |

Diazirines are favored for their small size, which minimizes perturbation of the probe molecule's interaction with its target, and the high reactivity of the generated carbene. springernature.commdpi.com However, the short lifetime of the carbene and its susceptibility to quenching by water can be limitations in some applications. researchgate.netchemicalbook.com Aryl azides are also relatively small but are activated at shorter wavelengths that can potentially damage biological samples. researchgate.net Benzophenones are activated at a biologically compatible wavelength and are less prone to quenching by water, but their larger size can interfere with ligand-target binding. chemicalbook.com

Significance of Spirocyclic Diazirines in Advanced Chemical Investigations

Adamantane diazirine is a prime example of a spirocyclic diazirine, where the diazirine ring is fused to the adamantane cage in a spiro arrangement. This structural feature has profound implications for its reactivity. Unlike linear diazirines, which can isomerize to a less reactive linear diazo compound upon photolysis, the rigid, spirocyclic structure of adamantane diazirine disfavors this rearrangement. researchgate.netnih.govacs.org This leads to a more efficient generation of the desired carbene, a phenomenon often referred to as "true" carbene chemistry. researchgate.netnih.govacs.org

The adamantyl group itself imparts several advantageous properties. Its lipophilicity directs the probe to hydrophobic environments, such as the binding pockets of enzymes and the transmembrane domains of proteins. Furthermore, the rigid and bulky nature of the adamantane cage can enhance the binding affinity of the probe for its target. These features have made adamantane diazirine a powerful tool for a variety of advanced chemical investigations, including the mapping of protein-ligand binding sites and the study of membrane protein structure and function. A notable application is in the study of cytochrome P450 enzymes, where adamantane diazirine has been used to probe the active site and identify key residues involved in substrate binding.

Structure

3D Structure

Properties

CAS No. |

41736-95-2 |

|---|---|

Molecular Formula |

C10H14N2 |

Molecular Weight |

162.23 g/mol |

IUPAC Name |

spiro[adamantane-2,3'-diazirine] |

InChI |

InChI=1S/C10H14N2/c1-6-2-8-4-7(1)5-9(3-6)10(8)11-12-10/h6-9H,1-5H2 |

InChI Key |

PNVXTJMLAFYDOJ-UHFFFAOYSA-N |

SMILES |

C1C2CC3CC1CC(C2)C34N=N4 |

Canonical SMILES |

C1C2CC3CC1CC(C2)C34N=N4 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

adamantane diazirine adamantane diazirine, 5'-(3H)-labeled spiro(adamantane-2,2'-diazirine) |

Origin of Product |

United States |

Synthetic Methodologies for Adamantane Diazirine Scaffolds

Conventional Synthetic Pathways to Adamantane (B196018) Diazirines

Traditional methods for synthesizing adamantane diazirines have been well-established and primarily rely on the transformation of adamantanone. These routes are characterized by a two-stage process: the formation of an adamantane diaziridine followed by its oxidation.

The most common pathway to aliphatic diazirines, including the adamantane variant, starts from the corresponding ketone. nih.gov Adamantanone is first converted into adamantane diaziridine, a three-membered heterocyclic ring containing two nitrogen atoms and no double bonds. This intermediate is then oxidized to introduce the N=N double bond, yielding the final diazirine product. nih.gov

A general procedure involves treating the ketone precursor with ammonia (B1221849) and hydroxylamine-O-sulfonic acid (NH₂OSO₃H) to form the diaziridine. nih.gov This foundational method has been adapted for automated synthesis, highlighting its robustness and reliance on commercially available starting materials. organic-chemistry.org

An alternative to the direct conversion of ketones to diaziridines involves a multi-step sequence beginning with oximation. nih.govwikipedia.org In this approach, adamantanone is first reacted with hydroxylamine (B1172632) to form an adamantanone oxime. This oxime is then functionalized, typically by converting the hydroxyl group into a better leaving group, such as a tosylate or mesylate, by reacting it with tosyl chloride or mesyl chloride. wikipedia.org

The resulting tosyl or mesyl oxime is then treated with ammonia. The ammonia displaces the tosyl or mesyl group and facilitates an intramolecular cyclization to form the adamantane diaziridine intermediate. nih.govwikipedia.org This pathway is frequently employed for the synthesis of aryl-trifluoromethyl diazirines but is also applicable to spirocyclic aliphatic systems like adamantane. nih.govorganic-chemistry.org

The final and critical step in the conventional synthesis is the dehydrogenation of the adamantane diaziridine intermediate to form the stable 3H-diazirine. organic-chemistry.org This oxidation creates the N=N double bond within the three-membered ring. A variety of oxidizing agents have been successfully employed for this transformation.

Commonly used oxidants include silver oxide (Ag₂O) and a combination of iodine with a base like triethylamine (B128534) (I₂-Et₃N). nih.gov Other reagents such as manganese dioxide (MnO₂) have also been utilized. acs.org More recently, it has been shown that even air or pure molecular oxygen (O₂) can promote the oxidation of diaziridines to diazirines, sometimes facilitated by the presence of a base like potassium hydroxide (B78521) (KOH). nih.govacs.org The choice of oxidant can depend on the specific substrate and desired reaction conditions.

| Oxidizing Agent | Common Conditions | Reference |

| Silver (I) Oxide | Ag₂O in an ether solvent | nih.gov |

| Iodine/Triethylamine | I₂ and Et₃N | nih.gov |

| Manganese (IV) Oxide | MnO₂ | acs.org |

| Air/Oxygen | Air or O₂ with a base (e.g., KOH) | nih.govacs.org |

| Potassium Permanganate (B83412) | KMnO₄ | researchgate.net |

This table presents a selection of common oxidizing agents used for the conversion of diaziridines to diazirines.

Beyond the ketone-to-diaziridine pathway, other methods exist for constructing the diazirine ring. The Graham reaction is a notable alternative that synthesizes 3-halodiazirines from amidines. wikipedia.org This oxidation reaction utilizes a hypohalite reagent, and the halide from the reagent is incorporated into the final diazirine product as a substituent. wikipedia.org

While not starting from adamantanone, this reaction could theoretically be applied to an adamantane-amidine precursor to yield a 3-halo-adamantane diazirine. The amidine starting materials can be readily prepared from the corresponding nitriles via the Pinner reaction. wikipedia.org Conveniently, chlorodiazirines can be prepared through the Graham oxidation of amidinium salts. researchgate.net

Synthesis from Adamantanones via Diaziridines

Modern Approaches for Adamantane Diazirine Derivatization

While conventional methods are effective for creating the basic adamantane diazirine scaffold, modern synthetic efforts often focus on creating more complex derivatives, for instance, by incorporating functionalities like amino acids.

A significant modern advancement is the development of metal-free methods for synthesizing diazirines directly from amino acids. A one-pot, metal-free conversion of unprotected amino acids to terminal diazirines has been achieved using phenyliodonium (B1259483) diacetate (PIDA) and ammonia. organic-chemistry.orggoogle.com This transformation proceeds through an iodonitrene intermediate and is notable for its tolerance of a wide array of functional groups present on the amino acid side chains. organic-chemistry.orggoogle.com

This method is operationally simple and scalable, making it highly attractive for producing complex diazirine-containing molecules. organic-chemistry.orggoogle.com To create an adamantane diazirine from an amino acid precursor, one would first synthesize an adamantane-containing amino acid. This precursor could then be subjected to the PIDA-mediated reaction to generate the corresponding adamantane-bearing diazirine. This approach provides a powerful, metal-free route to novel adamantane diazirine derivatives for advanced applications. organic-chemistry.orggoogle.com

Strategies for Introduction of Specific Labels (e.g., Isotopic, Bioorthogonal Tags)

To enhance the utility of adamantane diazirine probes for detection, quantification, and downstream analysis, they are frequently functionalized with isotopic or bioorthogonal labels. The introduction of these labels can be achieved either by incorporating them into the initial building blocks or by attaching them at a later stage of the synthesis.

Isotopic Labeling

Isotopic labels, such as tritium (B154650) (³H), carbon-13 (¹³C), or carbon-14 (B1195169) (¹⁴C), are incorporated into probe molecules to facilitate their detection and analysis. Radioisotopes like ³H and ¹⁴C allow for sensitive detection through radiometric methods, while stable isotopes like ¹³C and deuterium (B1214612) (²H) are invaluable for mass spectrometry-based analysis of cross-linked products.

The primary strategies for isotopic labeling include:

Use of Labeled Precursors: The most direct method involves utilizing a commercially available or custom-synthesized isotopically labeled starting material. For instance, the synthesis of adamantane-2,3'-[³H]diazirine has been reported, providing a tritiated probe for sensitive detection. acs.org Similarly, a ¹³C- or ¹⁴C-labeled adamantane ketone could be carried through the standard diazirine synthesis sequence to yield a carbon-labeled probe.

Introduction During Synthesis: In some cases, an isotope can be introduced at a specific step in the synthetic pathway. For example, a carbonylation reaction using labeled carbon monoxide (¹³CO) could install a ¹³C atom into a precursor molecule. researchgate.net While general protein labeling often relies on metabolic incorporation using labeled glucose or amino acids in cell culture, the synthesis of small-molecule probes requires specific chemical labeling steps. unl.pt

Table 1: Isotopic Labeling Strategies for Adamantane Diazirine Probes

| Isotope | Labeling Method | Purpose | Example Precursor/Reagent |

|---|---|---|---|

| ³H (Tritium) | Use of labeled precursor | Radiometric detection and quantification | Adamantane-2,3'-[³H]diazirine acs.org |

| ¹³C (Carbon-13) | Use of labeled precursor or reagent | Mass spectrometry analysis | ¹³C-labeled adamantane ketone |

| ²H (Deuterium) | Use of deuterated starting materials | Mass spectrometry, NMR studies unl.pt | Deuterated adamantane |

Bioorthogonal Tags

Bioorthogonal tags are functional groups that are chemically inert within complex biological systems but can undergo highly specific and efficient reactions (ligations) with a complementary partner. This "two-step" approach is a cornerstone of modern chemical biology. nih.gov First, the adamantane diazirine probe, equipped with a bioorthogonal handle, is used to photocrosslink to its biological target in situ. After cell lysis, the tagged biomolecule is then conjugated to a reporter molecule—such as a fluorophore or a biotin (B1667282) affinity tag—for visualization or enrichment. nih.govnih.gov

The most common bioorthogonal pairs are the alkyne-azide cycloaddition ("click chemistry") and the tetrazine-trans-cyclooctene ligation. For diazirine probes, an alkyne handle is frequently incorporated.

A key example is the synthesis of trifluoromethylphenyl diazirine (TPD) reagents that contain an alkyne substituent (TPDYNE). rsc.org These reagents can be attached to a targeting molecule, which is then used for photo-labeling. The terminal alkyne allows for subsequent copper-catalyzed or strain-promoted click chemistry with an azide-functionalized reporter. The synthesis of these probes must be carefully planned, as the diazirine moiety can be sensitive to certain reaction conditions, often necessitating its installation late in the synthetic sequence. nih.govresearchgate.net

Table 2: Bioorthogonal Tags for Adamantane Diazirine Probes

| Bioorthogonal Tag | Ligation Partner | Reaction Name | Application |

|---|---|---|---|

| Terminal Alkyne | Azide (B81097) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted (SPAAC) | Attachment of reporters (fluorophores, biotin) for detection and purification. nih.govrsc.org |

| Azide | Alkyne / Cycloalkyne | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted (SPAAC) | Attachment of reporters. |

Synthesis of Related Adamantane-Containing Photoreactive Probes

The adamantane scaffold is a versatile base for a variety of photoreactive probes beyond simple adamantane diazirine. The synthesis of these probes leverages the core chemistry of diazirine formation while incorporating additional functionalities or different photoreactive groups.

The general and most common synthesis of an aliphatic diazirine begins with a ketone precursor, such as adamantanone. wikipedia.org The ketone is first converted to an oxime, typically by reaction with hydroxylamine. The oxime is then activated by conversion to a better leaving group, such as a tosylate or mesylate. Treatment of the activated oxime with ammonia leads to the formation of a diaziridine ring, which is the saturated precursor to the diazirine. The final step is the oxidation of the diaziridine to the diazirine, for which various reagents like silver(I) oxide (Ag₂O), potassium permanganate (KMnO₄), or iodine can be used. wikipedia.orgacs.org

Table 3: General Synthesis of Aliphatic Diazirines from Ketones

| Step | Reaction | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Oximation | Hydroxylamine (NH₂OH·HCl), Base | Oxime |

| 2 | Activation | Tosyl chloride (TsCl) or Mesyl chloride (MsCl) | Tosyl/Mesyl Oxime |

| 3 | Diaziridine Formation | Ammonia (NH₃) | Diaziridine |

| 4 | Oxidation | Silver(I) oxide (Ag₂O), Iodine (I₂), etc. | Diazirine |

Building on this fundamental sequence, a variety of adamantane-containing photoreactive probes have been developed. These probes often use the adamantane core not just as a carrier for the diazirine, but also as a rigid spacer or a lipophilic anchor to guide interactions within biological systems. nih.govdoi.org For example, adamantane scaffolds have been designed to present multiple functional groups in a defined three-dimensional arrangement, allowing for the creation of multivalent probes. nih.gov

Beyond diazirines, other photoreactive moieties can be combined with adamantane. Benzophenones represent another major class of photo-crosslinkers that, upon UV activation, generate a reactive triplet diradical. nih.gov An adamantane-benzophenone probe would combine the photoreactive properties of the benzophenone (B1666685) with the unique steric and lipophilic characteristics of the adamantane cage.

Furthermore, adamantane has been incorporated into chemiluminescent probes, such as adamantane-dioxetane systems. researchgate.net While these are not photoreactive in the sense of forming a covalent bond upon irradiation, they are related probes used for biological imaging where the adamantyl group is critical for the stability and performance of the chemiluminescent core.

Table 4: Examples of Adamantane-Containing Probes

| Probe Type | Photoreactive/Chemiluminescent Group | Key Synthetic Feature | Application |

|---|---|---|---|

| Adamantane Diazirine | Diazirine | Oxidation of adamantane-derived diaziridine. wikipedia.org | Photoaffinity labeling. nih.gov |

| TPDYNE-Adamantane Conjugate | Trifluoromethylphenyl diazirine (TPD) | Coupling of an adamantane moiety to a TPDYNE reagent. rsc.org | Bioorthogonal photoaffinity labeling. |

| Adamantane-Benzophenone | Benzophenone | Coupling of adamantane and benzophenone precursors. | Photoaffinity labeling. nih.gov |

| Adamantane-Dioxetane | Dioxetane | Oxidation of an adamantyl-enolether precursor. researchgate.net | Chemiluminescent imaging. |

Photochemistry and Reaction Mechanisms of Adamantane Diazirines

Photolytic Carbene Generation from Adamantane (B196018) Diazirine

The primary photochemical reaction of adamantane diazirine upon irradiation with UV light (typically around 350-380 nm) is the irreversible elimination of nitrogen gas to produce adamantylidene carbene. wikipedia.orgnih.gov This reaction is highly efficient and serves as a clean source for this specific carbene. rsc.org The process begins with the photoexcitation of the diazirine molecule, followed by the cleavage of the C-N bonds and release of stable N₂ gas. nih.gov

Adamantane diazirine, like other diazirines, possesses a three-membered ring containing a nitrogen-nitrogen double bond. wikipedia.org The adamantane moiety is a rigid, sp³-hybridized hydrocarbon cage. nih.gov The absorption of UV light by the diazirine chromophore promotes the molecule to an electronically excited state. rsc.org This transition is typically a weak n→π* transition associated with the N=N double bond. nih.gov The electronic structure of the adamantane framework itself consists of a high density of σ-states, but the lowest energy electronic transitions are localized on the diazirine functional group. researchgate.net Upon photoexcitation, charge transfer can occur from the adamantane cage to the diazirine moiety, facilitating the subsequent chemical transformations. fu-berlin.de

The photolysis of adamantane diazirine initially generates adamantylidene carbene in its singlet state. rsc.org Singlet carbenes have a pair of spin-opposed electrons in a single sp² hybrid orbital, with a vacant p-orbital. libretexts.orgwikipedia.org This species is highly reactive and can undergo concerted reactions. libretexts.org

However, the singlet carbene can undergo intersystem crossing to the more stable triplet state. rsc.org Triplet carbenes have two unpaired electrons in different orbitals and behave as diradicals. libretexts.orgwikipedia.org The triplet state is generally the ground state for most carbenes, including adamantylidene. libretexts.org Quantum chemical calculations have shown that for adamantylidene carbene, the singlet state lies significantly higher in energy than the triplet state.

| Species | Relative Energy (kcal/mol) | Reference |

|---|---|---|

| Singlet Adamantylidene | ~49 | nih.gov |

| Triplet Adamantylidene | 0 (Ground State) | nih.gov |

The formation of inclusion complexes with host molecules like cyclodextrins can alter the relative ratio of singlet versus triplet carbene reaction pathways, with singlet-derived products becoming dominant. rsc.org

The photochemical extrusion of nitrogen from adamantane diazirine is a rapid and efficient process. The quantum yield for the elimination of nitrogen is typically high, often greater than 0.5, indicating that for every two photons absorbed, at least one molecule of carbene is generated. rsc.org

Studies have measured the kinetics of this photolytic decay. For instance, irradiation of 2-[³H]adamantane diazirine at 365 nm in the presence of the enzyme P450 2B4 resulted in a first-order photolysis with a half-life of 1.8 minutes. nih.gov The rate of diazirine depletion and subsequent carbene generation is influenced by experimental parameters such as the solvent and the wavelength of irradiation. nih.gov The efficiency of diazirine depletion has been observed to vary significantly across different solvents.

| Solvent | Relative Depletion Rate Order | Reference |

|---|---|---|

| Propylene carbonate | 1 (Fastest) | nih.gov |

| δ-Valerolactone | 2 | nih.gov |

| Triacetin | 3 | nih.gov |

| DMSO-d₆ | 4 (Slowest) | nih.gov |

Furthermore, photokinetics appear to be independent of temperature in the range of 25 to 70 °C. nih.gov

Competing Photochemical Pathways: Isomerization to Adamantane Diazo Species

The balance between direct carbene formation and isomerization to the adamantane diazo compound is governed by several factors. The substituents on the diazirine ring, the solvent environment, and the specific wavelength of light used for photolysis all play a role. researchgate.netnih.gov

For some diazirines, like 3-trifluoromethyl-3-phenyldiazirine, photolysis near 350 nm yields a mixture of products, with 65% resulting from the carbene and 35% from the diazo isomer, highlighting the significance of this competing pathway. researchgate.net It has been observed that using broad-wavelength light sources can impede the formation of the diazoalkane intermediate, thereby increasing the efficiency of the desired carbene generation pathway. nih.gov The isomerization can occur thermally or photochemically, and the properties and stability of the cyclic diazirine and the open-chain diazo isomer are markedly different. researchgate.net

Once formed, the adamantane diazo intermediate is itself a reactive species. researchgate.net This linear isomer can also undergo photolysis or thermal decomposition to extrude nitrogen and generate the same adamantylidene carbene intermediate that is formed directly from the diazirine. researchgate.netnih.gov However, the diazo compound can also exhibit its own distinct reactivity.

Reactivity of Adamantylidene Carbene

Adamantylidene carbene (2-adamantylidene) is a highly reactive intermediate generated from the photolysis of adamantane diazirine. Its rigid, caged structure influences its chemical behavior, leading to a range of characteristic reactions. The carbene's reactivity is dictated by its electronic structure, the surrounding environment, and whether it is in a singlet or triplet spin state.

The generation of adamantylidene carbene in the presence of molecules with X-H bonds (where X = C, N, O) can lead to insertion reactions. While intramolecular C-H insertion is a common pathway for many carbenes, the rigid adamantane framework restricts the accessibility of its own C-H bonds for such reactions. udel.edu However, intermolecular insertion reactions are well-documented.

O-H Insertion: Adamantylidene carbene readily inserts into the O-H bond of alcohols and water. When generated from thermal precursors in the presence of tert-butanol, the major product is an ether formed via insertion of the carbene into the alcohol's O-H bond. nih.govacs.org Similarly, photolysis of adamantane diazirine in the active site of cytochrome P450 2B4, which contains water molecules, yields 2-adamantanol (B149831) as a primary product, demonstrating O-H insertion. nih.gov This reactivity highlights the carbene's ability to interact with protic environments.

N-H Insertion: The insertion of carbenes into N-H bonds is a known synthetic route for creating C-N bonds. nih.gov While specific studies focusing solely on adamantylidene carbene's intramolecular N-H insertion are less common, its general reactivity profile suggests that it would participate in such reactions if a suitable N-H bond were present in the substrate or solvent. researchgate.netresearchgate.net For instance, aliphatic amines are known to be challenging substrates for transition-metal-catalyzed N-H insertion reactions because they can inhibit the catalyst, a problem that direct photolytic generation of a free carbene like adamantylidene could circumvent. nih.gov

C-H Insertion: Alkyl carbenes are known to insert into C-H bonds, though often with less selectivity than other carbenes. libretexts.org For adamantylidene carbene, intermolecular C-H insertion can occur, but it often competes with other reaction pathways. The triplet state of a carbene is typically responsible for C-H bond insertion reactions. researchgate.net

When generated in the absence of effective trapping agents with X-H bonds, adamantylidene carbene undergoes characteristic intermolecular reactions.

Dimerization: In an inert solvent like benzene, the photochemically generated carbene can dimerize to form adamantylideneadamantane cumulene. nih.govacs.org

Cycloaddition: Adamantylidene carbene can be effectively trapped by alkenes to form cyclopropane (B1198618) adducts. nih.govacs.org The reaction with cis- and trans-4-methyl-2-pentene (B1581402) proceeds in a stereospecific manner, meaning the stereochemistry of the alkene is preserved in the cyclopropane product. nih.govacs.org For example, the reaction with cis-alkene yields the cis-cyclopropane, and the reaction with the trans-alkene yields the trans-cyclopropane. nih.govacs.org This stereospecificity is strong evidence that the reaction proceeds through a concerted mechanism involving the singlet state of the carbene. nih.govacs.orgchemistryschool.net

| Reactant Alkene | Product Adduct | Isolated Yield | Reaction Type |

|---|---|---|---|

| cis-4-methyl-2-pentene | cis-Alkylidene cyclopropane | 14% | Stereospecific Cycloaddition |

| trans-4-methyl-2-pentene | trans-Alkylidene cyclopropane | 15% | Stereospecific Cycloaddition |

The solvent plays a critical role in mediating the reactivity and lifetime of carbenes. sintef.com Polar and hydrogen-bonding solvents can stabilize the singlet state of a carbene relative to the triplet state. researchgate.netresearchgate.net This is because the singlet state, with its paired electrons in one orbital and a vacant p-orbital, has a larger dipole moment and can engage in specific interactions like hydrogen bonding. researchgate.netresearchgate.net

For adamantane diazirine, photolysis in different solvents shows that the environment can alter the distribution of products derived from singlet versus triplet carbene pathways. nih.gov For example, the use of supramolecular hosts like β- and γ-cyclodextrin has been shown to change the relative ratio of singlet versus triplet pathways, favoring singlet carbene products. nih.gov In coordinating solvents like alcohols, the lifetime of the carbene is affected by the dynamics of solvation, which can involve the formation of hydrogen bonds between the solvent and the carbene. researchgate.net This interaction can precede the final insertion reaction, effectively altering the carbene's reactivity and stability. researchgate.net

Carbenes can exist in two electronic spin states, singlet (spin-paired electrons) and triplet (unpaired electrons), which exhibit distinct reactivities. libretexts.orgwikipedia.org

Singlet Carbene: The singlet state is sp² hybridized with a lone pair in one orbital and an empty p-orbital. It typically reacts in a single, concerted step. libretexts.orgresearchgate.net For adamantylidene, the stereospecific cycloaddition with alkenes is a hallmark of singlet carbene reactivity. nih.govacs.orgchemistryschool.net O-H insertion into alcohols is also characteristic of the singlet state. researchgate.net

Triplet Carbene: The triplet state behaves like a diradical and reacts in a stepwise manner. libretexts.orgwikipedia.org This stepwise mechanism allows for bond rotation in the intermediate, leading to a loss of stereospecificity in reactions like cycloaddition. youtube.com Photolysis of adamantane diazirine can produce both singlet and triplet carbenes through intersystem crossing. nih.gov The triplet adamantylidene carbene can be trapped by molecular oxygen to form adamantanone, the corresponding ketone. nih.gov

The reaction outcome is therefore highly dependent on which spin state is involved, with singlet carbenes leading to stereospecific additions and insertions, while triplet carbenes engage in radical-type reactions. nih.govstackexchange.com

Computational Studies on Adamantane Diazirine Photolysis

Computational chemistry has provided profound insights into the energetic landscape and reaction pathways involved in the photolysis of adamantane diazirine and the subsequent reactivity of adamantylidene carbene. acs.orgnih.gov

Theoretical models, particularly using density functional theory (DFT) and coupled-cluster methods, have been employed to elucidate the mechanism of adamantane diazirine photolysis. acs.orgspringernature.com Upon photoexcitation, adamantane diazirine eliminates molecular nitrogen to generate adamantylidene carbene. nih.gov

Computational studies have focused on several key aspects:

Spin State Energetics: Calculations have been crucial in determining the relative energies of the singlet and triplet states of adamantylidene carbene. Coupled cluster/density functional theory calculations show the singlet carbene to be the ground state, lying approximately 49 kcal/mol below the triplet state. nih.govacs.org This large energy gap helps explain why many of its reactions proceed via the singlet pathway.

Reaction Barriers: Theoretical models have calculated the energy barriers for various reaction pathways. For instance, the potential rearrangement of singlet adamantylidene carbene to the strained alkyne, 4-homoadamantyne (a Fritsch–Buttenberg–Wiechell rearrangement), was investigated. acs.org Calculations revealed a significant energy barrier of about 13.5 kcal/mol for this ring expansion, explaining why this product is not observed experimentally during photochemical generation in benzene. nih.govacs.org

Intermediate Species: Models of the diazirine photolysis mechanism suggest a sequential process. springernature.com Studies on related alkyl diazirines propose that a linear diazo compound can be formed as a key intermediate between the diazirine and the final carbene. springernature.com

| Species | Description | Computational Method | Relative Energy (kcal/mol) |

|---|---|---|---|

| Singlet Carbene (1 ) | Ground state carbene | CCSD(T)/def2-TZVP//B2PLYP/def2-TZVP | 0.0 |

| Triplet Carbene (1 ) | Excited state carbene | CCSD(T)/def2-TZVP//B2PLYP/def2-TZVP | ~49 |

| Transition State to 10 | Barrier to ring expansion | CCSD(T)/def2-TZVP//B2PLYP/def2-TZVP | ~13.5 |

| 4-Homoadamantyne (10 ) | Ring expansion product | CCSD(T)/def2-TZVP//B2PLYP/def2-TZVP | Not specified as lower than barrier |

Quantum Chemical Characterization of Carbene Intermediates

The intermediate generated upon photolysis of adamantane diazirine is adamantylidene, a carbene that can exist in either a singlet or a triplet electronic state. The geometry and energy of these states significantly influence the subsequent chemical behavior. Quantum chemical calculations have been instrumental in elucidating the properties of these transient species.

High-level computational studies, including coupled cluster and density functional theory methods, have been employed to characterize adamantylidene. nih.gov Calculations indicate that the ground state is the singlet carbene (¹Ad=), which lies significantly lower in energy than the triplet state (³Ad=). nih.gov This large singlet-triplet energy gap is a key feature of adamantylidene and governs its reactivity.

Detailed computational analyses have provided precise values for this energy difference. Single-point DLPNO-CCSD(T) calculations, performed on geometries optimized with double-hybrid density functional theory (B2PLYP) and range-separated hybrid density functional theory (ωB97x-D3BJ), have quantified the singlet-triplet gap (ΔE_ST). nih.gov The results, inclusive of zero-point vibrational energy (ZPVE) corrections, consistently show the singlet state to be more stable by approximately 49 kcal/mol. nih.gov

| Computational Level | ΔE_ST (kcal/mol) |

|---|---|

| DLPNO-CCSD(T)/def2-TZVP//B2PLYP/def2-TZVP | -48.43 nih.gov |

| DLPNO-CCSD(T)/def2-TZVP//ωB97x-D3BJ/def2-TZVP | -49.06 nih.gov |

The large negative values confirm the singlet ground state for adamantylidene. This energetic preference for the singlet state suggests that, following the photolysis of adamantane diazirine, the resulting carbene will primarily exhibit reactivity characteristic of a singlet species. numberanalytics.com

Simulation of Reaction Pathways and Product Distribution

The singlet adamantylidene carbene formed from the photolysis of adamantane diazirine can undergo several competing reactions. researchgate.net Computational simulations of the potential energy surface provide critical insights into the feasibility of these pathways and help rationalize the experimentally observed product distribution. nih.gov

One of the primary intramolecular pathways available to adamantylidene is a rearrangement via a 1,2-carbon shift to form the strained alkyne, 4-homoadamantyne. nih.gov However, quantum chemical calculations reveal a significant energy barrier for this ring-expansion process. nih.gov This reaction pathway has been modeled using various levels of theory, consistently showing that the transition state (TS) for this rearrangement is considerably higher in energy than the singlet carbene. nih.gov

| Species | Relative Energy (kcal/mol) at DLPNO-CCSD(T)/def2-TZVP//B2PLYP/def2-TZVP |

|---|---|

| Singlet Adamantylidene | 0.0 |

| Transition State (TS) | 13.5 nih.govacs.org |

| 4-Homoadamantyne | -6.0 nih.gov |

The calculated activation barrier of approximately 13.5 kcal/mol for the rearrangement to 4-homoadamantyne explains why products derived from this strained alkyne are not observed experimentally during the photochemical generation of adamantylidene. nih.govacs.org Although 4-homoadamantyne is thermodynamically more stable than the singlet carbene by about 6 kcal/mol, the kinetic barrier prevents this pathway from being competitive under typical photolysis conditions. nih.gov

In the absence of an efficient intramolecular rearrangement, the singlet adamantylidene carbene primarily undergoes intermolecular reactions. Experimental and computational findings support the following pathways:

Dimerization: In the absence of a trapping agent, the carbene can dimerize to form a cumulene. nih.gov

Cycloaddition: When generated in the presence of alkenes, such as cis- or trans-4-methyl-2-pentene, adamantylidene undergoes stereospecific cycloaddition to yield the corresponding cyclopropane adducts. This stereospecificity is a hallmark of a singlet carbene reaction. nih.gov

Insertion Reactions: While singlet carbenes are known to undergo insertion into O-H bonds, photolysis of the adamantylidene precursor in the presence of excess t-butanol showed no evidence of the expected ether product. nih.gov

These findings indicate that the product distribution from adamantane diazirine photolysis is dominated by the products of intermolecular trapping or dimerization of the singlet carbene, a distribution dictated by the high kinetic barrier for intramolecular rearrangement. nih.gov

Applications of Adamantane Diazirines in Advanced Chemical Research

Photoaffinity Labeling (PAL) Methodologies

Photoaffinity labeling (PAL) is a powerful biochemical strategy used to investigate and map molecular interactions within complex biological systems. nih.govenamine.netnih.gov This technique employs probes equipped with a photoreactive group, which, upon activation by light, forms a highly reactive intermediate that covalently bonds to nearby molecules. enamine.netnih.gov This process allows for the irreversible trapping of transient and noncovalent interactions, facilitating the identification of binding partners and the mapping of interaction sites. nih.gov Among the various photoreactive moieties used, diazirines, and specifically adamantane (B196018) diazirine, have become valuable tools in chemical biology. nih.govnih.gov

Adamantane diazirine is an aliphatic diazirine that is chemically stable in the dark but photolabile upon irradiation with UV light, typically at wavelengths around 350-360 nm. nih.govbldpharm.comresearchgate.net This wavelength is considered relatively biocompatible, minimizing the risk of damage to sensitive biological macromolecules. researchgate.netresearchgate.net Upon photoactivation, the diazirine ring loses a molecule of nitrogen to generate a highly reactive and short-lived adamantyl carbene. nih.govprinceton.edu This carbene can then rapidly and non-specifically insert into adjacent carbon-hydrogen (C-H), oxygen-hydrogen (O-H), or nitrogen-hydrogen (N-H) bonds of an interacting biomolecule. nih.govnih.gov The small size of the diazirine functional group is a significant advantage, as it reduces the potential for steric hindrance that might alter the natural binding properties of the molecule to which it is attached. researchgate.netresearchgate.net

| Property | Value | Source |

|---|---|---|

| IUPAC Name | Spiro(3H-diazirine-3,2'-tricyclo(3.3.1.1(3,7))decane) | medkoo.com |

| CAS Number | 41736-95-2 | medkoo.commolbase.com |

| Chemical Formula | C10H14N2 | medkoo.com |

| Molecular Weight | 162.24 g/mol | medkoo.com |

The covalent cross-linking capability of adamantane diazirine probes makes them exceptionally suited for elucidating the nature of molecular interactions and identifying specific binding sites that are otherwise difficult to study due to their transient or low-affinity nature. nih.gov

The study of ligand-receptor interactions is fundamental to understanding cellular signaling and pharmacology, and PAL is a widely used method for this purpose. nih.govbeilstein-journals.org Probes incorporating a diazirine moiety can be used to covalently capture and identify receptors. For instance, a novel trifunctional probe was designed to identify transmembrane receptors, featuring an N-hydroxysuccinimide (NHS) ester for coupling to a ligand, a diazirine for photocrosslinking, and a biotin (B1667282) group for affinity purification. nih.govresearchgate.net In a proof-of-concept study, this probe was successfully coupled to the peptide ligand Substance P. nih.gov Upon UV activation, the probe captured its target, the neurokinin 1 (NK1) receptor, a G protein-coupled receptor (GPCR), from cell lysates, demonstrating the probe's utility in defining interactions between ligands and their previously unidentified membrane receptors. nih.govresearchgate.net

Diazirine-based cross-linking provides a robust method for identifying and investigating the structure of protein-protein interactions (PPIs). nih.govresearchgate.net The technique can furnish both spatial and temporal details about these complex biological assemblies. nih.gov An early application demonstrating this potential involved the use of ³H-adamantyl diazirine to probe the structure of glycophorin A, an intrinsic membrane protein. nih.gov The experiment revealed that the adamantane diazirine probe labeled multiple sites within the hydrophobic region of the protein, providing valuable information about its intramembrane interactions. nih.gov

The interactions between proteins and nucleic acids are central to cellular processes like DNA replication and gene expression. PAL with diazirine-containing probes is a key technique for studying these interactions. nih.govnih.govresearchgate.net Due to the small size of the diazirine group, it can be incorporated into DNA or RNA with minimal structural perturbation. researchgate.net Researchers have developed diazirine-based DNA probes that can be installed site-specifically into either the major or minor groove of DNA, allowing for efficient photo-cross-linking to interacting proteins. researchgate.netnih.gov Similarly, for studying RNA-protein interactions, a diazirine-modified uridine (B1682114) phosphoramidite (B1245037) (UDz) has been synthesized and incorporated into RNA strands. rsc.orgrsc.org These modified RNA probes were shown to efficiently cross-link with single-stranded DNA binding protein (SSB), which is also known to bind single-stranded RNA, highlighting the method's efficacy. rsc.org

Adamantane diazirine can serve as a substrate analog to probe the active sites of enzymes, enabling the trapping and characterization of enzyme-substrate complexes. nih.govnih.gov A classic example is the study of cytochrome P450 2B4, where spiro[adamantane-2,2'-diazirine] was shown to bind tightly to the enzyme's active site with a dissociation constant (KS) of 3.2 µM. nih.gov Upon irradiation with 365 nm light, the adamantyl carbene was generated within the active site. nih.gov Subsequent analysis showed that the carbene covalently labeled the enzyme, leading to irreversible occupation of the substrate binding site and stoichiometric inhibition of the enzyme's catalytic activity. nih.gov The study found that photolabeling was inhibited by known substrates, confirming that the labeling occurred at the active site. nih.gov While initial labeling efficiency was around 6-12%, it could be increased to 76% through multiple cycles of photolysis, demonstrating a method to enhance capture efficiency. nih.gov

| Interaction Type | Probe/System | Target Molecule(s) | Key Research Finding | Source |

|---|---|---|---|---|

| Ligand-Receptor | Trifunctional diazirine probe coupled to Substance P | Neurokinin 1 (NK1) Receptor | Successfully captured and identified the transmembrane GPCR target from cell lysates. | nih.govresearchgate.net |

| Protein-Protein | ³H-adamantyl diazirine | Glycophorin A | Revealed interaction sites within the hydrophobic region of the membrane protein. | nih.gov |

| Protein-Nucleic Acid | Diazirine-modified uridine (UDz) in RNA | Single-Stranded DNA Binding Protein (SSB) | Achieved efficient and selective cross-linking of the RNA probe to its binding protein. | rsc.org |

| Enzyme-Substrate | Spiro[adamantane-2,2'-diazirine] | Cytochrome P450 2B4 | Acted as a substrate mimic to irreversibly label the active site and inhibit enzyme function. | nih.gov |

The effectiveness of a photoaffinity labeling experiment hinges on the specificity and efficiency of the probe. Adamantane diazirines offer a unique combination of properties in this regard.

Specificity and Efficiency of Adamantane Diazirine Labeling

Crosslinking Radius and Reaction Kinetics

Recent studies have dissected the photolysis of alkyl diazirines, revealing a two-step pathway that involves the sequential generation of a diazo intermediate followed by a carbene intermediate. nih.govresearchgate.net The diazirine (A) can transform into a diazo intermediate (B) or directly to a carbene (C). nih.gov The diazo intermediate can then absorb a second photon to also form the carbene. nih.gov The carbene is a highly reactive species with a lifetime in the nanosecond range, which ensures that covalent bond formation occurs only with molecules in its immediate vicinity. nih.gov This short lifetime defines a very small crosslinking radius, making adamantane diazirine an excellent tool for probing direct binding interactions.

The photolysis reaction follows first-order kinetics. nih.gov In one study involving spiro[adamantane-2,2'-diazirine] and cytochrome P450 2B4, irradiation at 365 nm resulted in a photolysis half-life of 1.8 minutes. nih.gov The kinetics of this process can be influenced by environmental factors and the specific structure of the diazirine derivative. The efficiency of crosslinking is often challenged by quenching of the reactive intermediates by water. nih.gov

Table 1: Proposed Kinetic Models for Alkyl Diazirine Photolysis

| Model | Description of Pathway | Reference |

|---|---|---|

| Model I | A simplified model assuming a two-step, two-photon process where Diazo (B) is an obligate intermediate (A → B → C). | nih.gov |

| Model II | A more complex model allowing for both the sequential two-photon process (A → B → C) and a direct one-photon conversion from Diazirine (A) to Carbene (C). | nih.gov |

| Model III | Assumes the conversion of the Diazo intermediate (B) to the Carbene (C) occurs spontaneously without needing a second photon. | nih.gov |

| Model IV | A model where the Diazo intermediate (B) is stable and does not convert to the Carbene (C). | nih.gov |

Factors Influencing Labeling Bias (e.g., pH, Residue Type)

While the carbene intermediate generated from adamantane diazirine is considered highly reactive and non-specific, significant labeling biases have been observed in practice. researchgate.netnih.gov The primary factor influencing this bias is the dual nature of the reactive intermediates formed upon photolysis. Besides the short-lived carbene, the longer-lived diazo intermediate plays a crucial role, particularly for alkyl diazirines like adamantane diazirine. nih.govnih.gov

This diazo intermediate exhibits a strong preference for reacting with protonated acidic amino acid residues, namely glutamic acid (Glu) and aspartic acid (Asp). researchgate.netnih.gov This reactivity is pH-dependent; the labeling of these residues increases in more acidic environments where their carboxylic acid side chains are more likely to be protonated. nih.govu-tokyo.ac.jp This inherent chemical preference means that alkyl diazirine probes tend to preferentially enrich highly acidic proteins or proteins located in environments with a lower local pH, such as within cell membranes. nih.govu-tokyo.ac.jp By contrast, the carbene intermediate is responsible for broader, less specific labeling, including insertion into C-H bonds of various amino acids. beilstein-journals.org Researchers can leverage this bias; by modulating the irradiation time and light intensity, it is possible to favor the diazo-mediated pathway to selectively target polar residues. researchgate.netspringernature.com

Table 2: Relative Photo-Labeling Yield of Adamantane Diazirine with Different Amino Acid Residues

The table shows the preferential targeting of polar residues by the diazo intermediate versus non-polar residues by the carbene intermediate. Data is conceptually based on findings from referenced studies.

| Amino Acid Residue | Residue Type | Preferentially Targeted By | Relative Yield | Reference |

|---|---|---|---|---|

| Aspartic Acid (Asp), Glutamic Acid (Glu) | Polar, Acidic | Diazo Intermediate | High | researchgate.netnih.gov |

| Tyrosine (Tyr) | Polar, Aromatic | Diazo Intermediate | High | springernature.com |

| Lysine (Lys) | Polar, Basic | Carbene/Diazo | Moderate | researchgate.net |

| Alanine (Ala), Leucine (Leu) | Non-polar, Aliphatic | Carbene Intermediate | Low to Moderate | researchgate.net |

Strategies for Post-Labeling Analysis

Identifying the biomolecules that have been covalently modified by an adamantane diazirine probe is the ultimate goal of a photoaffinity labeling experiment. This requires sophisticated analytical strategies to detect, enrich, and characterize the labeled products from within a complex biological mixture.

To facilitate the detection and isolation of labeled proteins, modern adamantane diazirine probes are frequently synthesized to include a second functional group: a bioorthogonal tag or an enrichment handle. nih.gov This creates a bifunctional reagent. The most common bioorthogonal handles are azides and alkynes. nih.gov

This "tandem" strategy involves two steps: first, the adamantane diazirine end of the probe covalently attaches to its target protein upon UV irradiation. nih.gov Second, the azide (B81097) or alkyne handle on the other end of the probe is used to attach a reporter molecule via a highly specific bioorthogonal reaction, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). nih.gov The reporter molecule can be a fluorophore for visualization or, more commonly, an enrichment tag like biotin. nih.gov The biotinylated proteins can then be selectively captured and purified from the complex cellular lysate using streptavidin-coated beads, a critical step that significantly reduces sample complexity before final analysis. nih.govnih.gov

Mass spectrometry (MS) is the definitive analytical technique for identifying proteins labeled by adamantane diazirine and for pinpointing the exact amino acid modification sites. nih.govnih.gov The workflow typically begins after the labeled proteins have been enriched. nih.gov

First, electrospray ionization mass spectrometry (ESI-MS) can be performed on the intact protein to confirm covalent labeling and determine the stoichiometry (i.e., the number of probe molecules attached to each protein). nih.gov To identify the specific site of modification, the purified protein is enzymatically digested into smaller peptides, most commonly using trypsin. ebi.ac.uknih.gov This peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). beilstein-journals.org The mass of the attached adamantane group creates a characteristic mass shift in the peptide that it modified. nih.gov This allows for the identification of the labeled peptide from the MS1 scan. Subsequent fragmentation of this specific peptide in the MS/MS scan provides sequence information that reveals the precise amino acid residue that was covalently modified by the photoreactive probe. nih.gov

Supramolecular Chemistry and Host-Guest Systems

The rigid, three-dimensional, and lipophilic nature of the adamantane cage makes it an archetypal "guest" molecule in the field of supramolecular chemistry. nih.govnih.gov Host-guest chemistry involves the formation of non-covalent complexes between a larger "host" molecule and a smaller "guest". mdpi.com Adamantane diazirine's ability to participate in these interactions opens up avenues for controlling its reactivity and assembling novel molecular systems.

Adamantane diazirine and its derivatives readily form stable inclusion complexes with various macrocyclic hosts, most notably cyclodextrins and cucurbiturils. nih.govnih.govnih.govnewkai.com

Cyclodextrins (CDs): These are cyclic oligosaccharides with a hydrophobic inner cavity. Adamantane derivatives show a high affinity for β-cyclodextrin, forming stable 1:1 inclusion complexes with association constants often in the range of 10³ to 10⁵ M⁻¹. nih.gov NMR studies confirm that the hydrophobic adamantane cage is encapsulated within the CD cavity. nih.gov This complexation can enhance the aqueous solubility of adamantane-containing compounds. nih.gov Depending on the specific adamantane derivative and conditions, other stoichiometries like 2:2 or 3:2 (guest:host) can also be formed. nih.govmdpi.com

Cucurbiturils (CBs): These are pumpkin-shaped macrocycles with a hydrophobic cavity and two polar, carbonyl-lined portals. Adamantane is considered a "gold-standard" guest for cucurbit nih.govuril (CB nih.gov) due to its exceptional binding affinity. frontiersin.org Adamantane diazirines form stable 1:1 guest-host complexes with both CB nih.gov and CB researchgate.net in aqueous solutions. nih.govnewkai.com This encapsulation within the tight, inert cavity of the cucurbituril (B1219460) host can dramatically alter the photochemical reactivity of the adamantane diazirine guest. nih.govnewkai.com For instance, when photolyzed freely in water, adamantane diazirine primarily yields adamantanol and adamantanone. nih.govnewkai.com However, when photolyzed within the confined space of a CB nih.gov complex, the reaction pathway shifts to favor intramolecular C-H insertion products with yields exceeding 90%. nih.govnewkai.com This demonstrates the power of supramolecular encapsulation to control and direct the reactivity of the carbene intermediate. nih.govnewkai.com

Table 3: Photoreaction Products of Adamantane Diazirine in Different Environments

| Environment | Host Molecule | Major Photolysis Products | Yield of Intramolecular Insertion | Reference |

|---|---|---|---|---|

| Water | None (Free) | Adamantanone, Adamantanol | < 5% | nih.govnewkai.com |

| Water | Cucurbit nih.govuril (CB nih.gov) | Intramolecular C-H insertion products | > 90% | nih.govnewkai.com |

| Water | Cucurbit researchgate.neturil (CB researchgate.net) | Intramolecular C-H insertion products | ~50-80% | newkai.com |

Supramolecular Control over Photoreactivity and Product Selectivity

The rigid and bulky adamantane cage, when incorporated into a diazirine structure, provides a unique platform for studying and controlling chemical reactions at the molecular level. The photoreactivity of adamantane diazirine, which leads to the formation of a highly reactive adamantylidene carbene, can be significantly influenced by its immediate environment. Supramolecular chemistry offers a powerful toolkit to create controlled environments, thereby guiding the reaction pathways and influencing the distribution of products. By encapsulating the adamantane diazirine molecule within a host molecule, it is possible to exert control over its photochemical behavior.

Research has demonstrated that the formation of inclusion complexes between adamantane diazirine and various host molecules, such as cyclodextrins (CDs), can alter the photoreactivity and product selectivity. rsc.org This control stems from the spatial constraints imposed by the host's cavity, which can stabilize specific conformations of the guest molecule and influence the accessibility of reactants or solvents to the reactive carbene intermediate. These studies provide valuable insights into how non-covalent interactions can be harnessed to direct the outcome of a chemical reaction, which has potential applications in catalysis and materials science. rsc.orgnih.gov

Upon photolysis, adamantane diazirine eliminates nitrogen gas to generate adamantylidene, a carbene intermediate that can exist in two electronic spin states: a singlet state and a triplet state. rsc.org These two states have different geometries, electronic structures, and reactivities, leading to different reaction products. The singlet carbene is typically involved in concerted reactions, such as insertions into C-H and O-H bonds, while the triplet carbene behaves more like a diradical and can react with molecules like oxygen. rsc.orgprinceton.edu

A key finding in the study of adamantane diazirine is that the formation of inclusion complexes with host molecules like β-cyclodextrin (β-CD) and γ-cyclodextrin (γ-CD) can modulate the ratio of singlet versus triplet carbene reaction pathways. rsc.org In the absence of a host, the photolysis of adamantane diazirine can lead to a mixture of products derived from both singlet and triplet carbenes. However, when encapsulated within a cyclodextrin (B1172386) cavity, the reaction pathway is significantly altered, favoring the formation of products from the singlet carbene. rsc.org This shift is attributed to the constrained environment of the cyclodextrin cavity, which can influence the intersystem crossing (ISC) rate from the initially formed singlet carbene to the triplet state. By limiting the carbene's interaction with external species that might promote ISC, such as oxygen, the lifetime of the singlet state is effectively prolonged, allowing it to react before it converts to the triplet state. rsc.org

Table 1: Supramolecular Host Effects on Adamantylidene Carbene Reactivity

| Supramolecular Host | Predominant Carbene Pathway | Observed Outcome | Reference |

|---|---|---|---|

| β-Cyclodextrin (β-CD) | Singlet | Increased formation of singlet carbene insertion products. | rsc.org |

| γ-Cyclodextrin (γ-CD) | Singlet | Dominance of singlet carbene-derived products upon irradiation of the complex. | rsc.org |

Adamantane as a Guest Moiety in Self-Assembly Processes

The adamantane group is an excellent guest moiety for various host molecules, most notably cyclodextrins, due to its size, shape, and hydrophobicity. nih.gov The adamantane cage fits snugly within the hydrophobic cavity of β-cyclodextrin, forming a stable host-guest complex with a high association constant. nih.gov This strong and specific interaction is a powerful tool for driving self-assembly processes. By attaching an adamantane unit to a molecule of interest, it can be directed to assemble with cyclodextrin-containing structures, such as liposomes, polymers, or surfaces. nih.gov

This principle has been widely applied in the development of drug delivery systems and for studying surface recognition phenomena. nih.gov For instance, liposomes decorated with cyclodextrin hosts can be targeted to cells or tissues that have been modified with adamantane-containing molecules. Conversely, adamantane-functionalized drugs can be encapsulated within cyclodextrin-based carriers. nih.gov In the context of adamantane diazirines, the adamantane moiety can act as an anchor, localizing the photoreactive diazirine unit to a specific site within a larger supramolecular assembly. This allows for site-specific functionalization upon photoactivation. The self-assembly can also lead to the formation of ordered structures, such as hollow spherical aggregates with multilayer membranes, which can transform over time into fibrous and network assemblies. nih.gov

Material Science and Surface Functionalization

The generation of highly reactive carbenes from adamantane diazirines upon photolysis makes them valuable reagents for modifying the surfaces of various materials. This photochemical approach allows for the covalent attachment of the robust and sterically demanding adamantane cage onto a surface, altering its physical and chemical properties, such as hydrophobicity, biocompatibility, and chemical reactivity.

The carbene generated from adamantane diazirine can react with a wide range of chemical bonds, including C-H bonds present on the surfaces of polymers and other organic materials. This enables the direct covalent grafting of the adamantane moiety onto the material. For example, diazirine derivatives have been successfully used to immobilize carbohydrates onto polystyrene surfaces. nih.gov The process involves the photochemically generated carbene inserting into the C-H bonds of the polystyrene, creating a stable covalent link. nih.gov This method of surface modification is advantageous because it does not require pre-existing functional groups on the surface and is initiated by light, which offers spatial and temporal control over the functionalization process. The resulting modified surfaces can exhibit altered biological activities, demonstrating that the properties of the surface can be tuned by the choice of the diazirine derivative. nih.gov

Fullerenes and other carbon-based nanomaterials are attractive targets for functionalization due to their unique electronic and structural properties. researchgate.netnih.gov The covalent attachment of functional groups can improve their solubility and processability, and can impart new properties for applications in medicine and materials science. nih.gov The carbene generated from adamantane diazirine offers a route to the functionalization of fullerenes. The carbene can add across the double bonds on the fullerene cage in a [1+2] cycloaddition reaction, resulting in a methanofullerene derivative bearing an adamantyl group.

This approach allows for the introduction of the bulky and lipophilic adamantane group onto the fullerene scaffold, which can influence its self-assembly behavior and its interaction with other molecules or surfaces. The functionalization of nanomaterials with adamantane can be a key step in the construction of more complex nanostructures and devices. nih.govrsc.org The unique properties of adamantane can be exploited to control the spacing and organization of nanomaterials in thin films and composites.

Advanced Spectroscopic Techniques

A variety of advanced spectroscopic techniques are essential for the characterization of adamantane diazirine and for studying its photochemical reactions. These methods provide detailed information about the structure of the molecule, the kinetics and mechanisms of its reactions, and the properties of the resulting products.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is used to confirm the structure of adamantane diazirine and to study its complexation with host molecules like cyclodextrins. rsc.org Changes in the chemical shifts of the adamantane and cyclodextrin protons upon complexation provide evidence for the formation of the inclusion complex and can give insights into the geometry of the complex. nih.gov

Laser Flash Photolysis (LFP) is a powerful technique for studying the transient intermediates generated during the photolysis of adamantane diazirine. rsc.org LFP allows for the direct observation of the adamantylidene carbene and the measurement of its reaction rates. This technique has been crucial in elucidating the different reaction pathways of the singlet and triplet carbene states. rsc.org

Other important spectroscopic methods include:

UV-Visible Spectroscopy: Used to monitor the photochemical decomposition of the diazirine, which has a characteristic UV absorption, and to characterize transient species like carbenes. rsc.orgiitm.ac.in

Circular Dichroism (CD) Spectroscopy: Can be used to study the chirality of inclusion complexes formed between adamantane diazirine and chiral hosts like cyclodextrins. rsc.org

Isothermal Titration Calorimetry (ITC): Provides thermodynamic data on the host-guest interactions between adamantane diazirine and cyclodextrins, such as the binding affinity and enthalpy of complexation. rsc.org

Mass Spectrometry: Used to confirm the mass and fragmentation pattern of adamantane diazirine and its reaction products. iitm.ac.in

Table 2: Spectroscopic Techniques in Adamantane Diazirine Research

| Spectroscopic Technique | Application | Information Obtained | Reference |

|---|---|---|---|

| ¹H NMR Spectroscopy | Structural characterization and host-guest complexation studies. | Confirmation of molecular structure, evidence of inclusion complex formation, and geometry of the complex. | rsc.orgnih.gov |

| Laser Flash Photolysis (LFP) | Study of transient intermediates. | Direct observation of adamantylidene carbene, measurement of reaction kinetics, and differentiation of singlet and triplet pathways. | rsc.org |

| UV-Visible Spectroscopy | Monitoring photochemical reactions and characterizing intermediates. | Rate of diazirine decomposition and absorption spectra of transient species. | rsc.orgiitm.ac.in |

| Circular Dichroism (CD) | Studying chiral recognition. | Information on the induced chirality in the inclusion complex. | rsc.org |

Hyperpolarization for Signal Enhancement in NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in chemical research, but it inherently suffers from low sensitivity. huji.ac.ilnih.gov This limitation arises from the small nuclear spin polarization at thermal equilibrium. acs.org To overcome this challenge, hyperpolarization techniques are employed to dramatically increase the nuclear spin polarization, boosting NMR signal strength by several orders of magnitude. nih.govnih.gov Within this field, ¹⁵N₂-diazirine derivatives, which can be incorporated into adamantane scaffolds, have emerged as a particularly promising and versatile class of molecular tags for hyperpolarization studies. nih.govnih.gov Their biocompatibility and the ease with which they can be integrated into a wide array of molecules make them excellent candidates for use as imaging tags. nih.govnih.gov

A key method utilized for the hyperpolarization of these compounds is Signal Amplification by Reversible Exchange (SABRE). nih.gov Specifically, the SABRE-Shield Enables Alignment Transfer to Heteronuclei (SABRE-SHEATH) technique has proven highly effective. nih.gov This process uses parahydrogen (p-H₂), a nuclear spin isomer of H₂, as the source of hyperpolarization. nih.govnih.gov In the presence of an iridium-based catalyst, both the p-H₂ and the diazirine-tagged substrate reversibly bind to the metal center. nih.gov This interaction facilitates the transfer of spin order from the parahydrogen to the ¹⁵N nuclei of the diazirine tag, leading to a massive signal enhancement. nih.gov The sample is polarized at a low magnetic field before being transferred to the high-field NMR spectrometer for detection. nih.gov Research has shown that the presence of Lewis basic additives, such as pyridine (B92270) or even water, is critical for the activation of the iridium catalyst and for achieving efficient polarization transfer. nih.govresearchgate.net

The application of SABRE-SHEATH to ¹⁵N₂-diazirines has yielded remarkable results. Studies have demonstrated that the ¹⁵N₂-diazirine motif can be hyperpolarized to achieve signal enhancements of more than 10,000-fold. nih.gov In some cases, a 15,000-fold signal enhancement over the thermal signal was observed for the diazirine nitrogen atoms. nih.gov A significant advantage of using the ¹⁵N₂-diazirine tag is the ability to create long-lived hyperpolarized states. nih.govnih.gov Researchers have measured signal decay time constants (T₁) for ¹⁵N₂ magnetization of approximately 5.8 minutes, while the corresponding singlet spin order (Tₛ) was found to last for 23 minutes. nih.gov These long lifetimes are crucial for applications that require the transport and subsequent imaging of the hyperpolarized agent.

To prove the applicability of this technology to biologically relevant systems, a ¹⁵N₂-diazirine-tagged choline (B1196258) derivative was synthesized and subjected to SABRE-SHEATH hyperpolarization. nih.gov This experiment resulted in a signal enhancement of over 2,000-fold, with a polarization lifetime (T₁) of about three minutes, demonstrating the potential of ¹⁵N₂-diazirines as molecular tags for biomedical research. nih.gov

While SABRE-SHEATH is highly effective in organic solvents, its efficiency can be limited in aqueous solutions. nih.gov To address this, dissolution Dynamic Nuclear Polarization (d-DNP) has been investigated as an alternative method. nih.gov This technique, which involves polarization at very low temperatures (~1.4 K) followed by rapid dissolution, can successfully hyperpolarize ¹⁵N₂-diazirine-tagged molecules in aqueous solutions suitable for in vivo applications. nih.gov

Research Findings on ¹⁵N₂-Diazirine Hyperpolarization

| Compound/Tag | Hyperpolarization Method | Target Nucleus | Signal Enhancement (ε) | Key Findings |

|---|---|---|---|---|

| ¹⁵N₂-diazirine | SABRE-SHEATH | ¹⁵N | >10,000 to 15,000-fold | Achieves very high signal gains and supports long-lived singlet states (Tₛ ≈ 23 min). nih.govnih.gov |

| ¹⁵N₂-diazirine-tagged choline | SABRE-SHEATH | ¹⁵N | >2,000-fold | Demonstrates applicability to biologically relevant molecules with a T₁ of ~3 minutes. nih.gov |

| ¹⁵N₂-diazirine-tagged biomolecules | d-DNP | ¹⁵N | Data not specified | Provides a viable method for hyperpolarization in aqueous solutions for potential in vivo use. nih.gov |

Challenges and Future Directions in Adamantane Diazirine Research

Addressing Limitations in Current Photoaffinity Labeling Methodologies

Photoaffinity labeling is a powerful technique for identifying and characterizing molecular interactions in complex biological systems. nih.govbldpharm.com Diazirines, including adamantane (B196018) diazirine, are favored photoreactive groups due to their small size and the high reactivity of the carbene generated upon UV irradiation. iris-biotech.denih.gov Despite these advantages, several methodological challenges persist, which are the focus of intensive research. uq.edu.aunih.gov

A significant challenge in PAL is ensuring that the probe labels its intended target specifically, without forming unwanted covalent bonds with other biomolecules or reacting in undesired ways. Non-specific labeling can arise from the intrinsic reactivity of the intermediates generated from the diazirine.

The carbene itself can participate in side reactions. For instance, triplet carbenes can be quenched by molecular oxygen to form the corresponding ketone (e.g., adamantanone), consuming the reactive species before it can crosslink with the target. nih.gov Alkyl carbenes can also undergo 1,2-hydride shifts, another non-productive pathway. u-tokyo.ac.jp Additionally, some studies have noted that diazirine-containing probes can engage in non-specific binding that correlates with their molecular shape, with linear linkers showing a greater tendency for such interactions than more compact, branched linkers. rsc.org Strategies to mitigate these issues include the development of a diazirine "backgroundome" to help differentiate between selective and non-selective labeling events. nih.gov

Table 1: Key Side Reactions and Non-Specific Labeling Pathways for Diazirines This table is interactive. Click on the headers to sort.

| Intermediate | Reaction Pathway | Consequence | References |

|---|---|---|---|

| Diazo-isomer | Reaction with acidic residues (Glu, Asp) | Biased labeling of acidic proteins | nih.govresearchgate.net |

| Diazo-isomer | Protonation and reaction with nucleophiles | Non-specific labeling | nih.gov |

| Diazo-isomer | Hydrolysis (quenching by water) | Reduced crosslinking efficiency | u-tokyo.ac.jpnih.gov |

| Carbene (triplet state) | Quenching by molecular oxygen | Formation of ketone byproduct | nih.gov |

| Carbene | 1,2-hydride shift | Non-productive rearrangement | u-tokyo.ac.jp |

Low crosslinking efficiency is a persistent problem in PAL experiments, often resulting in low yields of the desired covalent adduct. nih.govbeilstein-journals.org This inefficiency stems from the rapid quenching of the highly reactive carbene and diazo intermediates by the aqueous cellular environment and the occurrence of the side reactions mentioned previously. nih.govnih.gov

A significant challenge is the inherent trade-off between reactivity and selectivity. While a highly reactive carbene is needed for efficient bond insertion, this high reactivity can lead to indiscriminate reactions. Conversely, a more stable, selective intermediate may have a longer lifetime, allowing it to diffuse away from the target site, increasing the risk of non-specific labeling. nih.gov

Several strategies are being explored to improve both efficiency and selectivity:

Polymeric Crosslinkers: Incorporating diazirine moieties into polymeric structures offers a way to increase crosslinking efficiency. nih.gov The multivalency of these polymeric probes enhances the probability of a successful crosslinking event with the target material. nih.govucsb.eduescholarship.org

Tuned Electronic Properties: For aryl diazirines, modifying the aromatic ring with electron-donating groups can stabilize the resulting singlet carbene. This stabilization allows for more selective C–H insertion reactions, leading to a higher yield of the desired crosslinked product. nih.gov

Development of Novel Adamantane Diazirine Derivatives with Tuned Reactivity

To overcome the limitations of existing probes, researchers are actively designing and synthesizing novel adamantane diazirine derivatives. nih.gov The goal is to create probes with improved stability, reduced non-specific binding, and reactivity that can be precisely controlled.

One approach involves modifying the diazirine scaffold itself. For example, the development of PALBOX, a constrained cyclobutane (B1203170) diazirine, aims to reduce the labeling bias associated with alkyl diazirines by sterically hindering the formation of the problematic linear diazo intermediate. harvard.edu Another strategy involves incorporating difluoromethylene groups adjacent to the diazirine, which can increase the stability of the probe while decreasing its size. nih.gov

Another major area of development is the creation of derivatives with tuned electronic properties. For aryl diazirines, the strategic placement of electron-donating or electron-withdrawing substituents on the aromatic ring can alter the activation energy and subsequent reactivity of the carbene. nih.gov This allows for the rational design of probes that are optimized for specific applications, such as favoring C-H insertion over other side reactions. nih.gov

Furthermore, novel probes are being designed to minimize the structural perturbation of the parent ligand. By carefully "nesting" the compact diazirine group within the bioactive motif of a molecule, it is possible to create a photoaffinity probe that retains high affinity for its target. qub.ac.uk This is complemented by the synthesis of multifunctional probes that incorporate the diazirine, a targeting ligand, and a reporter tag (like biotin) into a single molecular scaffold for use in ligand-based receptor capture. nih.gov

Expanding the Scope of Bioorthogonal Applications with Adamantane Diazirines

A significant advancement in the application of adamantane diazirines is their integration with bioorthogonal chemistry. nih.gov Bioorthogonal reactions are chemical transformations that can occur in living systems without interfering with native biochemical processes. nih.govspringernature.com This combination allows for a powerful, two-step approach to target identification and analysis. nih.gov

In this strategy, a photoaffinity probe is designed to contain both the adamantane diazirine photoreactive group and a bioorthogonal "handle," such as a terminal alkyne or an azide (B81097). nih.govunimi.it The process involves two key steps:

Photo-crosslinking: The probe is introduced to the biological system, where it binds to its target. UV irradiation then activates the diazirine, leading to the formation of a covalent bond between the probe and the target protein. nih.gov

Bioorthogonal Ligation: The now covalently attached probe carries a bioorthogonal handle. This handle can be selectively reacted with a complementary reporter molecule (e.g., an azide- or alkyne-modified fluorophore, or biotin (B1667282) for affinity purification) via a "click chemistry" reaction, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govunimi.itnih.gov

This two-step method avoids the need to attach bulky reporter groups directly to the initial probe, which can interfere with target binding. nih.gov The small size of the bioorthogonal handle is generally well-tolerated. This approach has expanded the utility of adamantane diazirine probes for applications in proteome profiling, bio-imaging, and the specific labeling and isolation of target proteins from complex mixtures. nih.govnih.govunimi.it The development of ever-faster and more efficient bioorthogonal reactions, like the inverse-electron demand Diels-Alder (IEDDA) reaction, promises to further enhance these applications. eur.nl

Advancements in Computational Modeling for Predictive Reactivity

Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of adamantane diazirine probes. These models allow researchers to rationalize experimental observations and guide the design of new derivatives with improved properties.

Computational methods are used to:

Predict Binding and Docking: Molecular docking simulations can predict how a diazirine-functionalized ligand will bind to its target protein. researchgate.net This helps in designing probes where the photoreactive group is positioned optimally within the binding site to label specific residues of interest.

Analyze Activation and Reactivity: Quantum mechanical calculations can determine the activation free energy (ΔG‡) for the conversion of the diazirine to its corresponding carbene. nih.gov These calculations help predict how substituents on the diazirine will affect its activation temperature and photolytic properties.

Model Reaction Pathways: Computational models can calculate the energy barriers for different reaction pathways available to the carbene, such as C-H insertion versus undesired side reactions. nih.gov For example, studies have shown that for certain aryl diazirines, singlet carbenes have higher C-H insertion barriers than their triplet counterparts, providing insight into the reaction mechanism. nih.gov Ab initio calculations are also used to predict the stability and decomposition pathways of diazirine-related intermediates, such as N-azidodiazirines. researchgate.net

By providing a deeper understanding of the structure-function relationships in diazirines, these computational approaches accelerate the development of more efficient and selective photoaffinity probes. nih.gov

Compound Names

Q & A

Q. What are the recommended safety protocols for handling Adamantane Diazirine in laboratory settings?